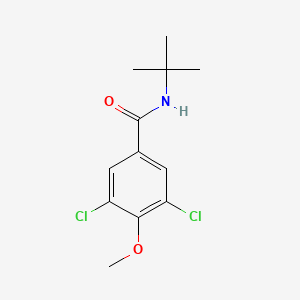
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide, also known as BML-210, is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of CK2, which is involved in various cellular processes. It has also been found to induce apoptosis in cancer cells and inhibit their migration and invasion. Additionally, N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide has several advantages for laboratory experiments. It is a relatively stable compound and can be synthesized using various methods. It has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the research of N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide. One direction is to explore its potential in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to understand how it can be optimized for therapeutic use. Additionally, further studies can be conducted to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Conclusion
In conclusion, N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide is a chemical compound that has shown potential in scientific research applications, particularly in the field of cancer research. It can be synthesized using various methods and has been found to inhibit the activity of CK2, induce apoptosis in cancer cells, and have anti-inflammatory effects. While it has several advantages for laboratory experiments, such as low toxicity, it also has limitations, such as low solubility in water. Further research can be conducted to explore its potential in the treatment of other diseases and to optimize its synthesis method.
合成法
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide can be synthesized using various methods. One method involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with tert-butylamine in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in anhydrous solvent like dichloromethane or dimethylformamide (DMF). The resulting product is then purified using column chromatography to obtain N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide.
科学的研究の応用
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide has shown potential in scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
特性
IUPAC Name |
N-tert-butyl-3,5-dichloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-12(2,3)15-11(16)7-5-8(13)10(17-4)9(14)6-7/h5-6H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXKTQVQGASEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3,5-dichloro-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

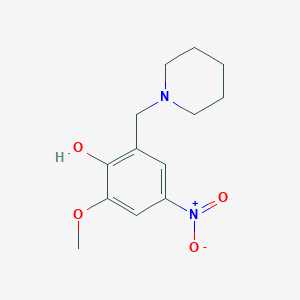
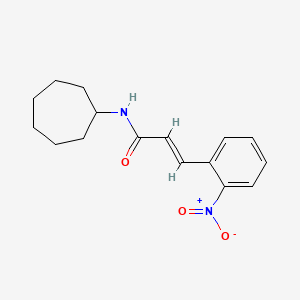
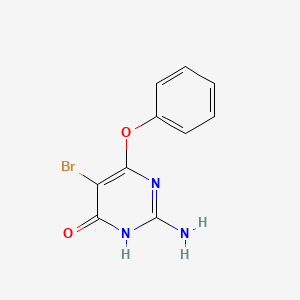
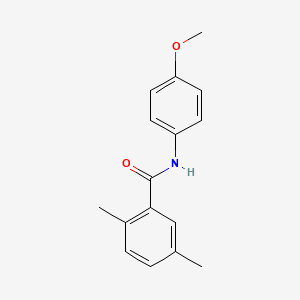
![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)
![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
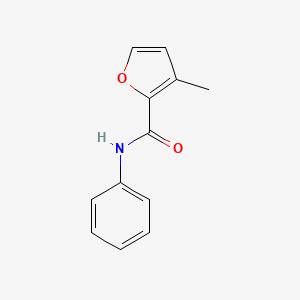
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5801152.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)
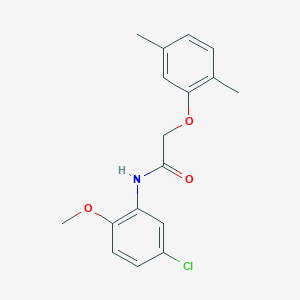


![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)